5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2197061-87-1
VCID: VC2785245
InChI: InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3
SMILES: CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS No.: 2197061-87-1

Cat. No.: VC2785245

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile - 2197061-87-1

Specification

CAS No. 2197061-87-1
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
IUPAC Name 5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3
Standard InChI Key NAIDTDZAVYYPHD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N
Canonical SMILES CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N

Introduction

Physical and Chemical Properties

Basic Information

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a pyrazole core with multiple functional groups. The compound's fundamental data is summarized in Table 1.

ParameterValue
Chemical Name5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS Number2197061-87-1
Molecular FormulaC₁₃H₁₄N₄O
Molecular Weight242.28 g/mol

Table 1: Basic identification parameters of the target compound

Structural Characteristics

The compound contains several key structural features that contribute to its chemical behavior and potential biological activity:

  • A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms)

  • An amino group (-NH₂) at the 5-position of the pyrazole ring

  • A cyano group (-CN) at the 4-position

  • A methyl substituent at the 3-position

  • A 2-methoxy-5-methylphenyl substituent at the N1 position of the pyrazole ring

This combination of functional groups creates a molecule with multiple potential interaction points for hydrogen bonding, π-π stacking, and nucleophilic/electrophilic reactions .

Physicochemical Properties

Based on computational predictions and structural analysis, the compound exhibits the following physicochemical properties:

PropertyValueMethod
Density1.22±0.1 g/cm³Predicted
Boiling Point468.0±45.0 °CPredicted
pKa-0.52±0.50Predicted
AppearanceSolid at room temperatureBased on structural analogs

Table 2: Predicted physicochemical properties of the target compound

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and π-stacking interactions of the aromatic systems. The predicted pKa suggests that the compound may behave as a weak base in solution, which could influence its solubility profile and potential interactions with biological systems .

Synthesis Methods

Reaction Mechanism

The formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles follows a mechanistic pathway that explains the high regioselectivity observed in these reactions. Based on literature reports for analogous compounds, the mechanism involves:

  • Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the β-carbon of (1-ethoxyethylidene)malononitrile

  • Elimination of ethanol to form an alkylidene hydrazide intermediate

  • Intramolecular cyclization via nucleophilic attack of the second nitrogen on the nitrile carbon

  • Aromatization to form the stable pyrazole ring system

This mechanism explains why the 5-amino regioisomer is formed exclusively, with no observed formation of the 3-amino regioisomer or uncyclized hydrazide products .

Optimization Conditions

Research on similar compounds has established optimal conditions for the synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives:

ParameterOptimal ConditionEffect on Yield
SolventAbsolute ethanol or trifluoroethanolProvides suitable polarity for reaction
TemperatureReflux (~78°C for ethanol)Facilitates cyclization
Reaction Time0.5-4 hoursDependent on aryl substituent
BaseSodium acetate or triethylamineNeutralizes hydrochloride salts and facilitates reaction
AtmosphereNitrogenPrevents oxidation of intermediates

Table 3: Optimized reaction conditions for synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles

For the specific synthesis of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, the electronic effects of the methoxy and methyl substituents on the aryl ring may necessitate adjusted reaction times to achieve optimal yields .

Structural Analogs and Related Compounds

Comparative Analysis

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile belongs to a broader family of 5-aminopyrazole derivatives. Several structurally related compounds have been reported in the literature with varying substitution patterns:

CompoundCAS NumberSimilarity FactorKey Structural Difference
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile5453-07-6HighLacks the aryl substituent at N1
5-Amino-1H-pyrazole-3,4-dicarbonitrile54385-49-80.92Additional nitrile group at C3 instead of methyl
5-Amino-1H-pyrazole-4-carbonitrile1204396-41-70.84Lacks both N1 aryl substituent and C3 methyl group
5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile2197053-93-1Very HighMethoxy group at para position instead of ortho
5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile175135-59-8ModerateLacks methoxy group, only methyl substituent

Table 4: Structural analogs of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

This comparative analysis demonstrates the structural diversity within this class of compounds, which can be systematically modified to explore structure-activity relationships .

Structure-Activity Relationships

Studies on similar 5-aminopyrazole derivatives have demonstrated that modifications to the aryl substituent at the N1 position and the functional groups at the 3- and 4-positions can significantly impact biological activity. While specific structure-activity relationship (SAR) data for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is limited, research on analogous compounds suggests:

  • The amino group at the 5-position is often critical for hydrogen bonding interactions with biological targets

  • The nitrile group at the 4-position can serve as a hydrogen bond acceptor and may be involved in metabolic transformations

  • The N1-aryl substituent often modulates lipophilicity, membrane permeability, and target selectivity

  • Methoxy substituents can enhance binding affinity through additional hydrogen bond acceptor capabilities

  • Methyl groups typically contribute to lipophilicity and can influence the electronic properties of the aromatic system

These structure-activity patterns suggest potential roles for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile in pharmaceutical research, particularly as an intermediate in medicinal chemistry programs targeting various biological pathways .

Applications and Biological Significance

As Chemical Building Blocks

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile represents a valuable synthetic intermediate for developing more complex heterocyclic systems. The reactivity of this compound is primarily determined by:

  • The amino group at the 5-position, which can undergo acylation, alkylation, or serve as a nucleophile in various condensation reactions

  • The nitrile group at the 4-position, which can be hydrolyzed to carboxylic acid or amide, or undergo addition reactions

  • The pyrazole N-H, which can participate in hydrogen bonding or further functionalization

This reactivity profile makes the compound suitable for the synthesis of:

  • Pyrazolo[3,4-d]pyrimidines

  • Fused heterocyclic systems with potential biological activity

  • Ligands for coordination chemistry

  • Building blocks for combinatorial chemistry libraries

Structure-Function Relationships

The functionality of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile in biological systems likely derives from its ability to form specific interactions with target macromolecules. Key structural features that contribute to these interactions include:

Structural FeaturePotential Function
Amino group (5-position)Hydrogen bond donor; nucleophilic center; potential for derivatization
Nitrile group (4-position)Hydrogen bond acceptor; metabolic handle; potential for conversion to other functional groups
Pyrazole nitrogen atomsHydrogen bond acceptors; coordination to metal centers in metalloenzymes
2-Methoxy-5-methylphenyl groupHydrophobic interactions; π-stacking; steric bulk for target selectivity
Methyl group (3-position)Hydrophobic interactions; conformational control; metabolic stability

Table 5: Structure-function relationships of key features in the target compound

These structure-function relationships suggest that 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile may interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and electronic effects, potentially modulating protein function through these specific molecular interactions .

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and related compounds typically employs multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals include the amino protons (typically a broad singlet at δ 5-6 ppm), aromatic protons from the phenyl ring (δ 6.5-7.5 ppm), methoxy protons (singlet at δ 3.8-4.0 ppm), and methyl protons (singlets at δ 2.0-2.5 ppm)

    • ¹³C NMR: Distinctive signals for the nitrile carbon (δ ~115-120 ppm), pyrazole carbons, and substituted phenyl carbons

    • 2D techniques (COSY, HSQC, HMBC): Used to confirm structural assignments and connectivity

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands include NH₂ stretching (3300-3500 cm⁻¹), C≡N stretching (2200-2240 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry typically shows the molecular ion peak at m/z 242.28, corresponding to the molecular formula C₁₃H₁₄N₄O

    • Fragmentation patterns may include loss of the methyl group, cleavage of the N-phenyl bond, or fragmentation of the pyrazole ring

These spectroscopic methods, when used in combination, provide comprehensive structural characterization and confirmation of purity for the target compound.

Chromatographic Techniques

Purification and analysis of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile often employ chromatographic methods:

  • Thin-Layer Chromatography (TLC):

    • Typically performed using silica gel plates with fluorescent indicators

    • Common mobile phases include hexane/ethyl acetate mixtures (1:1 ratio)

    • Used to monitor reaction progress and initial purity assessment

  • Column Chromatography:

    • Silica gel adsorption with hexane/ethyl acetate gradient mixtures as eluents

    • Essential for purification of reaction products and separation from side products or unreacted starting materials

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical HPLC methods can assess purity with >97% standards

    • Typical conditions include C18 reversed-phase columns with acetonitrile/water mobile phases

    • UV detection at wavelengths corresponding to the aromatic and heterocyclic chromophores (typically 254-280 nm)

These analytical methods ensure the quality and identity of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile for both research and potential commercial applications.

Future Research Directions

Synthesis Optimization

Current synthetic methodologies for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile could benefit from several optimization approaches:

  • Green Chemistry Approaches:

    • Development of solvent-free or aqueous reaction conditions

    • Exploration of microwave-assisted synthesis to reduce reaction times and energy consumption

    • Investigation of recyclable catalysts to minimize waste generation

  • Flow Chemistry Applications:

    • Continuous-flow synthesis to improve scalability and process control

    • Integration with in-line purification methods to streamline production

  • Diversification Strategies:

    • Development of selective functionalization methods for the amino group

    • Exploration of transition metal-catalyzed modifications of the aryl substituent

    • Investigation of nitrile group transformations to access diverse derivatives

These research directions highlight the versatility of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile as both a synthetic target and a valuable intermediate for further chemical exploration.

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